Cas no 914637-06-2 ((6-(Piperidin-1-yl)pyridin-3-yl)methanamine)

(6-(Piperidin-1-yl)pyridin-3-yl)methanamine structure
914637-06-2 structure
Product name:(6-(Piperidin-1-yl)pyridin-3-yl)methanamine
CAS No:914637-06-2
MF:C11H17N3
MW:191.27278
MDL:MFCD08235199
CID:1037445
PubChem ID:16794873

(6-(Piperidin-1-yl)pyridin-3-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (6-(Piperidin-1-yl)pyridin-3-yl)methanamine
    • (6-(Piperidin-1-yl)pyridin-3-yl)methamine
    • (6-Piperdin-1-ylpyridin-3-yl)Methyl aMine
    • (6-piperidin-1-ylpyridin-3-yl)methanamine
    • [6-(1-Piperidinyl)-3-pyridinyl]methanamine
    • BB 0262798
    • 1-[6-(Piperidin-1-yl)pyridin-3-yl]methanamine
    • DTXSID70588623
    • 1-(6-(piperidin-1-yl)pyridin-3-yl)methanamine
    • Z239126506
    • 914637-06-2
    • SCHEMBL10254758
    • [6-(piperidin-1-yl)pyridin-3-yl]methanamine
    • MZUKRLLNZGCLNN-UHFFFAOYSA-N
    • AKOS000150995
    • (6-Piperidin-1-ylpyridin-3-yl)methylamine
    • SB42003
    • CS-0248864
    • TS-01491
    • MFCD08235199
    • EN300-41700
    • DB-344780
    • G26918
    • MDL: MFCD08235199
    • Inchi: InChI=1S/C11H17N3/c12-8-10-4-5-11(13-9-10)14-6-2-1-3-7-14/h4-5,9H,1-3,6-8,12H2
    • InChI Key: MZUKRLLNZGCLNN-UHFFFAOYSA-N
    • SMILES: C1CCN(CC1)C2=NC=C(C=C2)CN

Computed Properties

  • Exact Mass: 191.142247555g/mol
  • Monoisotopic Mass: 191.142247555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 42.2Ų

(6-(Piperidin-1-yl)pyridin-3-yl)methanamine PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB247135-250 mg
(6-Piperidin-1-ylpyridin-3-yl)methylamine, 90%; .
914637-06-2 90%
250 mg
€272.50 2023-07-20
Enamine
EN300-41700-10.0g
[6-(piperidin-1-yl)pyridin-3-yl]methanamine
914637-06-2 95.0%
10.0g
$1224.0 2025-02-20
abcr
AB247135-1g
(6-Piperidin-1-ylpyridin-3-yl)methylamine, 90%; .
914637-06-2 90%
1g
€599.50 2025-02-14
Aaron
AR00IHEO-2.5g
(6-piperidin-1-ylpyridin-3-yl)methanamine
914637-06-2 93%
2.5g
$1024.00 2024-07-18
1PlusChem
1P00IH6C-100mg
(6-piperidin-1-ylpyridin-3-yl)methanamine
914637-06-2 95%
100mg
$142.00 2025-03-01
abcr
AB247135-250mg
(6-Piperidin-1-ylpyridin-3-yl)methylamine, 90%; .
914637-06-2 90%
250mg
€272.50 2025-02-14
A2B Chem LLC
AI61268-5g
(6-(Piperidin-1-yl)pyridin-3-yl)methanamine
914637-06-2 93%
5g
$1167.00 2024-07-18
Aaron
AR00IHEO-1g
(6-piperidin-1-ylpyridin-3-yl)methanamine
914637-06-2 93%
1g
$536.00 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1319534-5g
[6-(piperidin-1-yl)pyridin-3-yl]methanamine
914637-06-2 95+%
5g
¥19332.00 2024-04-25
A2B Chem LLC
AI61268-10g
(6-(Piperidin-1-yl)pyridin-3-yl)methanamine
914637-06-2 93%
10g
$1712.00 2024-07-18

(6-(Piperidin-1-yl)pyridin-3-yl)methanamine Related Literature

Additional information on (6-(Piperidin-1-yl)pyridin-3-yl)methanamine

Introduction to (6-(Piperidin-1-yl)pyridin-3-yl)methanamine and Its Significance in Modern Chemical Research

(6-(Piperidin-1-yl)pyridin-3-yl)methanamine, with the CAS number 914637-06-2, is a compound that has garnered significant attention in the field of chemical and pharmaceutical research. This molecule, featuring a unique structural framework, combines a piperidine ring with a pyridine moiety, making it a promising candidate for various applications in drug discovery and molecular biology.

The structural composition of (6-(Piperidin-1-yl)pyridin-3-yl)methanamine lends itself to diverse chemical interactions, which are critical for its potential use in developing novel therapeutic agents. The presence of both nitrogen-rich heterocycles suggests a high degree of reactivity and versatility, enabling the compound to participate in multiple biochemical pathways. This characteristic makes it an intriguing subject for researchers exploring new pharmacophores.

In recent years, there has been a growing interest in molecules that incorporate piperidine and pyridine units due to their established role in medicinal chemistry. These heterocyclic systems are frequently found in biologically active compounds, contributing to their pharmacological properties. The specific arrangement of atoms in (6-(Piperidin-1-yl)pyridin-3-yl)methanamine may offer unique advantages in terms of binding affinity and metabolic stability, which are crucial factors in drug development.

One of the most compelling aspects of (6-(Piperidin-1-yl)pyridin-3-yl)methanamine is its potential application in the synthesis of small-molecule inhibitors targeting various disease-related pathways. For instance, studies have shown that similar compounds with piperidine and pyridine moieties can interact with enzymes and receptors involved in cancer, inflammation, and neurological disorders. The precise structural features of this compound may enable it to modulate these pathways effectively.

TheCAS number 914637-06-2 provides a unique identifier for this compound, facilitating its recognition and study within the scientific community. This standardized naming system ensures that researchers worldwide can accurately reference and utilize the compound in their experiments. The availability of such well-characterized molecules is essential for advancing research in synthetic chemistry and drug discovery.

Recent advancements in computational chemistry have further enhanced the understanding of how (6-(Piperidin-1-yl)pyridin-3-yl)methanamine might behave in different environments. Molecular modeling techniques allow researchers to predict the compound's interactions with biological targets, providing insights into its potential therapeutic effects. These simulations can guide experimental design and help optimize the compound's properties for better efficacy.

In addition to its pharmacological potential, (6-(Piperidin-1-yl)pyridin-3-yl)methanamine may also find applications in materials science. The unique electronic properties of its structure could make it useful in developing new types of organic semiconductors or catalysts. Such applications would leverage the compound's ability to participate in redox reactions and form stable complexes with other molecules.

The synthesis of (6-(Piperidin-1-yl)pyridin-3-yl)methanamine represents a significant achievement in organic chemistry. The multi-step process involves careful selection of reagents and reaction conditions to ensure high yield and purity. Researchers have developed innovative synthetic routes that highlight the compound's complexity and the skill required to produce it on a scalable basis.

Ongoing research continues to explore the full potential of (6-(Piperidin-1-yl)pyridin-3-yl)methanamine. Studies are focusing on its interactions with various biological targets, its potential as a lead compound for drug development, and its applications beyond pharmaceuticals. These efforts underscore the importance of foundational research in chemical biology and highlight how compounds like this contribute to our understanding of complex biological systems.

The future prospects for (6-(Piperidin-1-ylo pyridin -3 -y l)meth an am ine

Recommended suppliers
Amadis Chemical Company Limited
(CAS:914637-06-2)(6-(Piperidin-1-yl)pyridin-3-yl)methanamine
Purity:99%
Quantity:1g
Price ($):392.0